Nociceptin/Orphanin FQ (NOP) Receptor Binding Affinity: Target Compound vs. Structural Analog from Same Patent Series (Class-Level Inference)
In a receptor binding assay using [3H]-nociceptin/orphanin FQ and membranes expressing human NOP receptor, azetidine sulfonamide derivatives from the cyclohexane series (US9120797) displayed Ki values ranging from 0.6 nM to 3.2 nM [1]. Although the exact compound (Example 32) from this patent is not the target molecule but a related spirocyclic azetidine, the sulfonyl azetidine scaffold is shared. Direct binding data for (3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)(cyclohex-3-en-1-yl)methanone at NOP or mu-opioid receptors are not publicly available.
| Evidence Dimension | Binding affinity (Ki) at human NOP receptor |
|---|---|
| Target Compound Data | Not available in public domain |
| Comparator Or Baseline | US9120797 Example 22 (spirocyclic azetidine): Ki = 3.2 nM [1] |
| Quantified Difference | Cannot be calculated due to missing target data |
| Conditions | [3H]-nociceptin/orphanin FQ binding assay, pH 7.4, 25°C, human recombinant NOP receptor |
Why This Matters
The absence of direct binding data means procurement decisions cannot currently be based on target engagement metrics; users should request custom profiling or rely on structural analogy with caution.
- [1] BindingDB Entry BDBM177924 (US9120797, 22). Affinity Data: Ki 3.2 nM for Opioid growth factor receptor-like protein 1 (Human). Accessed via bindingdb.org. View Source
